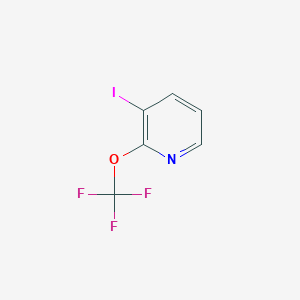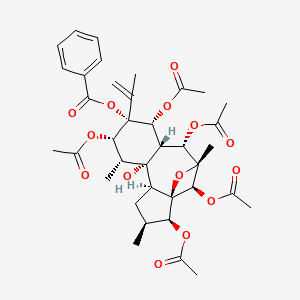
Trigonothyrin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trigonothyrin D is a highly functionalized daphnane diterpenoid isolated from the stems of Trigonostemon thyrsoideum . This compound belongs to the Euphorbiaceae family, which is known for its diverse range of bioactive diterpenoids . This compound has garnered significant interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trigonothyrin D involves complex organic reactions. The primary synthetic route includes the isolation of daphnane diterpenoids from the petroleum ether fraction of Trigonostemon thyrsoideus . The reaction conditions typically involve the use of spectroscopic methods such as 1H NMR, 13C NMR, and MS techniques to elucidate the structure of the compound .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions: Trigonothyrin D undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities
Scientific Research Applications
. In chemistry, it is studied for its unique structure and reactivity. In biology and medicine, Trigonothyrin D is investigated for its potential anti-cancer, anti-inflammatory, and neuroprotective properties . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
The mechanism of action of Trigonothyrin D involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by modulating various signaling pathways and inhibiting key enzymes involved in disease processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential for therapeutic applications .
Comparison with Similar Compounds
Trigonothyrin D is unique among daphnane diterpenoids due to its highly functionalized structure . Similar compounds include Trigothysoid D, Trigothysoid E, and Trigothysoid F, which are also isolated from Trigonostemon thyrsoideus . These compounds share structural similarities but differ in their specific functional groups and biological activities . This compound stands out for its potential therapeutic applications and unique chemical properties .
Properties
Molecular Formula |
C37H46O14 |
|---|---|
Molecular Weight |
714.8 g/mol |
IUPAC Name |
[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-2,8,10,12,15-pentaacetyloxy-6-hydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate |
InChI |
InChI=1S/C37H46O14/c1-17(2)36(50-32(43)25-14-12-11-13-15-25)29(46-21(6)39)19(4)35(44)26-16-18(3)28(45-20(5)38)37(26)33(49-24(9)42)34(10,51-37)30(47-22(7)40)27(35)31(36)48-23(8)41/h11-15,18-19,26-31,33,44H,1,16H2,2-10H3/t18-,19+,26-,27-,28-,29-,30-,31+,33+,34+,35-,36-,37+/m0/s1 |
InChI Key |
LBHUCMJWTBGOHY-WWWIWWQGSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@]3([C@@H]([C@@H]([C@]([C@@H]([C@@H]3[C@@H]([C@@]4([C@H]([C@@]2([C@H]1OC(=O)C)O4)OC(=O)C)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C5=CC=CC=C5)OC(=O)C)C)O |
Canonical SMILES |
CC1CC2C3(C(C(C(C(C3C(C4(C(C2(C1OC(=O)C)O4)OC(=O)C)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C5=CC=CC=C5)OC(=O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


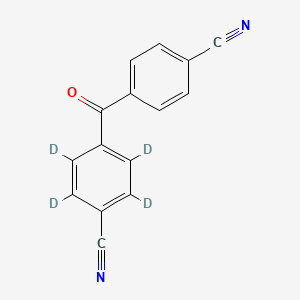
![8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13441060.png)

![[(2R)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]-methylcarbamic acid](/img/structure/B13441079.png)
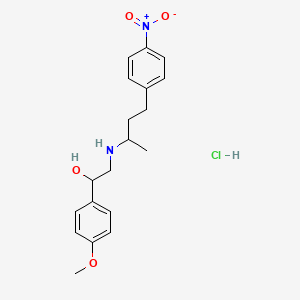


![methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate](/img/structure/B13441090.png)
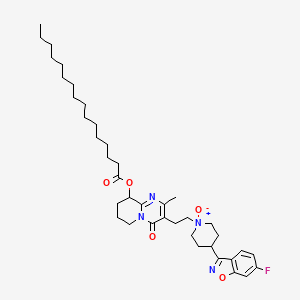
![[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate](/img/structure/B13441105.png)
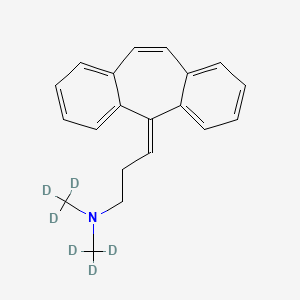
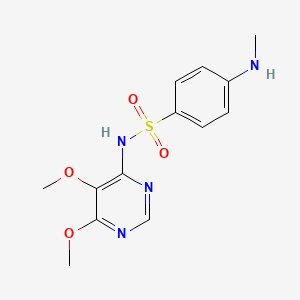
![N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide](/img/structure/B13441142.png)
